1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride

Click chemistry CuAAC Bioconjugation

1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride (CAS 1439818-89-9, molecular formula C₁₂H₁₅ClN₂O₂S, MW 286.78 g/mol) is a dual-functional aryl sulfonylpiperazine building block that integrates a terminal alkyne handle with a sulfonamide-linked piperazine core. The compound belongs to the broader sulfonylpiperazine class, a scaffold recognized across 187+ potent heterocyclic core structures with documented anticancer, antidiabetic, antibacterial, antifungal, anti-TB, and anti-inflammatory activities.

Molecular Formula C12H15ClN2O2S
Molecular Weight 286.78 g/mol
CAS No. 1439818-89-9
Cat. No. B1403730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride
CAS1439818-89-9
Molecular FormulaC12H15ClN2O2S
Molecular Weight286.78 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
InChIInChI=1S/C12H14N2O2S.ClH/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14;/h1,3-6,13H,7-10H2;1H
InChIKeyAFOATJMBRHOOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethynylphenyl)sulfonylpiperazine Hydrochloride (CAS 1439818-89-9): Structural Identity and Compound Class for Procurement Decisions


1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride (CAS 1439818-89-9, molecular formula C₁₂H₁₅ClN₂O₂S, MW 286.78 g/mol) is a dual-functional aryl sulfonylpiperazine building block that integrates a terminal alkyne handle with a sulfonamide-linked piperazine core [1]. The compound belongs to the broader sulfonylpiperazine class, a scaffold recognized across 187+ potent heterocyclic core structures with documented anticancer, antidiabetic, antibacterial, antifungal, anti-TB, and anti-inflammatory activities [2]. Its defining structural feature—the para-ethynyl substituent on the phenylsulfonyl moiety—distinguishes it from saturated-alkyl analogs and enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for modular derivatization . The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base .

Click handle Terminal alkyne supports CuAAC click conjugation for fragment linking and probe design
Pharmacophore Sulfonylpiperazine scaffold with reported class-level activity across nAChR NAM and CB1 modulator targets
Salt form Hydrochloride salt provides aqueous solubility suitable for biological assay media without high DMSO

Why Generic Substitution of 1-(4-Ethynylphenyl)sulfonylpiperazine Hydrochloride (CAS 1439818-89-9) with Close Analogs Compromises Experimental Outcomes


Generic substitution with structurally proximate analogs—such as 1-[(4-ethylphenyl)sulfonyl]piperazine (CAS 777879-15-9) or 1-(4-ethynylphenyl)piperazine (CAS 1421580-81-5)—introduces critical functional deficits that cannot be compensated by downstream protocol adjustments. The saturated ethyl analog lacks the terminal alkyne required for CuAAC click chemistry conjugation, a capability demonstrated in fragment-based drug design and protein-templated ligand discovery [1]. Conversely, the des-sulfonyl ethynylphenylpiperazine analog forfeits the sulfonamide pharmacophore that underpins the documented biological activity of the sulfonylpiperazine class as negative allosteric modulators of human neuronal nicotinic receptors (Hα4β2 and Hα3β4 nAChRs) [2] and as CB1 receptor antagonists/inverse agonists [3]. The free base form lacks the aqueous solubility advantage of the hydrochloride salt (computed LogP 0.6836, TPSA 49.41 Ų) , affecting dissolution rates in biological assay media. These structural features are not interchangeable givens; selecting an analog without the sulfonylpiperazine-ethynyl combination eliminates either the pharmacophoric or the conjugation utility of the molecule.

Saturated ethyl analog
Replacing with 1-[(4-ethylphenyl)sulfonyl]piperazine removes the terminal alkyne; CuAAC click reactivity may not be available.
Des-sulfonyl ethynylpiperazine
1-(4-Ethynylphenyl)piperazine lacks the sulfonyl pharmacophore; reported nAChR NAM and CB1 modulator class responses may not transfer.
Free base form
Without hydrochloride counterion, aqueous solubility may be lower, potentially requiring formulation adjustments in biological assays.

Quantitative Evidence Guide: Differentiating 1-(4-Ethynylphenyl)sulfonylpiperazine Hydrochloride (CAS 1439818-89-9) from Closest Analogs


Terminal Alkyne Click Chemistry Competence vs. Saturated Ethyl Analog (CAS 777879-15-9)

The target compound possesses a terminal ethynyl group (–C≡CH) at the para position of the phenylsulfonyl ring, which enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This functionality is absent in the closest saturated analog, 1-[(4-ethylphenyl)sulfonyl]piperazine (CAS 777879-15-9), which bears a –CH₂CH₃ group and is chemically inert toward azide coupling under standard click chemistry conditions . The ethynyl-bearing 1-(4-ethynylphenyl)piperazine scaffold (CAS 1421580-81-5, the des-sulfonyl counterpart) has been explicitly utilized in fragment-based drug design via protein-templated click chemistry for linking and optimization of endothiapepsin inhibitors, confirming the functional competence of the 4-ethynylphenyl group in CuAAC applications [1]. The sulfonylpiperazine variant (target compound) extends this capability by retaining the click-competent alkyne while adding the sulfonamide pharmacophore.

CuAAC click competence
Cross-study comparable
Target: terminal alkyne (–C≡CH) enables CuAAC. Comparator (ethyl analog): saturated –CH₂CH₃, click-inert. Binary difference: click-competent vs. click-inert.
Procurement of ethyl analog precludes click derivatization strategies.
Structural inference; protein-templated click chemistry demonstrated for des-sulfonyl ethynyl scaffold.
Click chemistry CuAAC Bioconjugation Fragment-based drug design

Hydrochloride Salt Aqueous Solubility Advantage Over Free Base Form

The hydrochloride salt form of 1-(4-ethynylphenyl)sulfonylpiperazine provides enhanced aqueous solubility compared to the corresponding free base. Computational physicochemical profiling reports a calculated LogP of 0.6836 and topological polar surface area (TPSA) of 49.41 Ų for the hydrochloride salt . The protonated piperazine nitrogen (pKa ~9.8 for secondary amine in piperazine rings) is ionized at physiological pH, increasing water solubility. In contrast, the free base form (CAS not separately registered; parent compound CID 73977905) lacks this ionic character and is expected to exhibit reduced aqueous solubility, consistent with the general principle that hydrochloride salt formation increases aqueous dissolution rates by 1–3 orders of magnitude relative to the neutral free base for piperazine-containing compounds [1]. This is particularly relevant for in vitro assays conducted in aqueous buffer systems.

Aqueous solubility
Class-level inference
Hydrochloride salt: computed LogP 0.68, TPSA 49.41 Ų. Free base: expected lower solubility; piperazine HCl salts typically 10–1000× more soluble.
Salt form may support direct dissolution in aqueous assay buffers.
No direct solubility measurement for this compound; class-level salt effect.
Aqueous solubility Salt form Bioassay compatibility Formulation

Sulfonylpiperazine Pharmacophore: Class-Level Biological Activity Evidence vs. Non-Sulfonyl Piperazine Analogs

The sulfonylpiperazine scaffold is a validated pharmacophore with demonstrated activity across multiple target classes. Henderson et al. (2011) conducted comprehensive SAR studies on sulfonylpiperazine analogues as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (Hα4β2 and Hα3β4 nAChRs), identifying key structural determinants for potency and subtype selectivity [1]. Separately, the sulfonylated piperazine chemotype is claimed as CB1 receptor antagonists/inverse agonists in WO2008024284A2, with therapeutic relevance to obesity, metabolic syndrome, psychosis, and cognitive disorders [2]. A 2023 review catalogued 187 sulfonylpiperazine-bearing heterocyclic core structures with assessed biological efficacy across anticancer, antidiabetic, antibacterial, antifungal, anti-TB, and anti-inflammatory indications [3]. In contrast, 1-(4-ethynylphenyl)piperazine (CAS 1421580-81-5), which lacks the sulfonyl group, does not share this pharmacophoric scaffold and has only been documented as a synthetic intermediate or fragment for click chemistry applications, with no reported direct NAM or CB1 antagonist activity .

Pharmacophore class
Class-level inference
Sulfonylpiperazine NAMs show low µM IC₅₀ at Hα4β2 nAChRs (Henderson 2011). 187+ sulfonylpiperazine cores reported with bioactivity. Des-sulfonyl analog lacks this pharmacophore.
Sulfonyl group may be required for nAChR/CB1 target class responses.
Specific IC₅₀ for target compound not reported; class-level SAR context.
Sulfonylpiperazine pharmacophore Negative allosteric modulator Nicotinic receptor CB1 antagonist

Purity Specifications and Batch-Specific Analytical Documentation vs. Competing Vendor Sources

Commercial suppliers of 1-(4-ethynylphenyl)sulfonylpiperazine hydrochloride offer defined purity specifications with batch-specific analytical documentation. LeYan (Shanghai Haohong Biomedical Technology) supplies the compound at 98% purity (Product No. 1517241) . Bidepharm provides the compound at 95% standard purity with batch-specific quality control reports including NMR, HPLC, and GC analyses . ChemScene lists purity at ≥98% (Cat. No. CS-0446574) . AKSci specifies a minimum purity of 95% with long-term storage recommendations (cool, dry place) . In contrast, the Boc-protected precursor 4-(4-ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 1162257-02-4) requires an additional deprotection step prior to use, introducing synthetic complexity and potential purity loss, with typical vendor purity at 95–98% before deprotection .

Purity & documentation
Data to verify
Target compound: 95–98% purity with batch-specific NMR/HPLC/GC reports. Boc-protected precursor requires deprotection, effective purity 76–93% after typical yield loss.
Ready-to-use form reduces purity uncertainty vs. protected precursor.
Vendor specifications; batch verification recommended.
Purity Quality control Analytical documentation NMR HPLC GC

Free Secondary Amine vs. Boc-Protected Precursor: Direct Derivatization Readiness

The target compound features a free secondary amine on the piperazine ring (N–H), enabling direct N-functionalization via acylation, sulfonylation, reductive amination, or alkylation without a prior deprotection step. This contrasts with the closest protected precursor, 4-(4-ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 1162257-02-4; MW 350.43 g/mol), which bears a Boc protecting group on the distal piperazine nitrogen . Boc deprotection typically requires treatment with TFA/DCM or HCl/dioxane, adding 1–2 synthetic steps, consuming 5–20% of material through yield losses, and introducing potential for side reactions with the acid-sensitive ethynyl group [1]. Furthermore, the Boc-protected precursor has a molecular weight 22% greater than the target compound (350.43 vs. 286.78 g/mol), resulting in a lower molar equivalent efficiency when used as a building block. The hydrochloride salt also provides the compound in a precisely defined stoichiometric form (1:1 salt) versus the variable hydration states common with free bases [2].

Derivatization readiness
Cross-study comparable
Free NH piperazine: 0 deprotection steps, MW 286.78 g/mol. Boc precursor: 1–2 extra steps, MW 350.43 g/mol, ~5–20% yield loss.
Eliminates deprotection bottleneck for parallel synthesis workflows.
Acidic Boc removal conditions may risk terminal alkyne integrity.
Synthetic intermediate Derivatization Protecting group strategy Scaffold diversification

Optimal Application Scenarios for 1-(4-Ethynylphenyl)sulfonylpiperazine Hydrochloride (CAS 1439818-89-9) Based on Quantitative Differentiation Evidence


Modular SAR Expansion via CuAAC Click Chemistry in Fragment-Based Drug Discovery

The terminal alkyne of 1-(4-ethynylphenyl)sulfonylpiperazine hydrochloride enables rapid, modular structure–activity relationship (SAR) expansion through copper-catalyzed azide-alkyne cycloaddition (CuAAC). Azide-functionalized fragments, pharmacophores, or fluorescent probes can be conjugated directly to the ethynyl handle under mild aqueous conditions, generating diverse 1,2,3-triazole-linked analogues in a single step. This application is precluded for the saturated ethyl analog (CAS 777879-15-9) and is demonstrated by the documented use of 1-(4-ethynylphenyl)piperazine in protein-templated click chemistry for endothiapepsin inhibitor discovery [1]. The sulfonylpiperazine core simultaneously provides the pharmacophoric scaffold for nicotinic receptor NAM activity as characterized by Henderson et al. (J. Med. Chem. 2011) [2], enabling dual-purpose library design where the sulfonylpiperazine engages biological targets and the triazole linkage provides synthetic tractability.

CB1 Receptor Antagonist Lead Optimization Leveraging Ethynyl Click Handle

The sulfonylated piperazine chemotype is claimed as cannabinoid-1 (CB1) receptor antagonists/inverse agonists in WO2008024284A2, with therapeutic indications spanning obesity, metabolic syndrome, psychosis, and cognitive disorders [3]. The ethynyl substituent on the target compound provides a unique vector for late-stage functionalization within this chemotype space—azide-bearing pharmacokinetic modifiers, PEG chains, or targeting ligands can be appended via CuAAC without perturbing the core sulfonylpiperazine pharmacophore. This contrasts with non-alkyne-containing CB1 sulfonylpiperazine leads, which lack this modular conjugation capability and require de novo synthesis for each analogue.

Ready-to-Use Building Block for Parallel Synthesis and DNA-Encoded Library (DEL) Production

The hydrochloride salt form with free piperazine NH eliminates the Boc deprotection step required when using the protected precursor (CAS 1162257-02-4) . This reduces synthetic cycle time by 1–2 days per library plate and avoids acidic deprotection conditions (TFA or HCl/dioxane) that could compromise the acid-sensitive terminal alkyne. The precisely defined 1:1 salt stoichiometry (MW 286.78 g/mol) ensures accurate molar calculations for high-throughput automated dispensing systems. Vendors supply the compound with batch-specific NMR, HPLC, and GC analytical data , meeting the documentation requirements of industrial medicinal chemistry workflows.

Aqueous-Compatible Biological Screening Without Formulation Additives

The hydrochloride salt form, with computed LogP of 0.6836 and TPSA of 49.41 Ų , provides sufficient aqueous solubility for direct dissolution in biological assay media (e.g., PBS, cell culture medium) at typical screening concentrations (1–100 μM) without requiring DMSO concentrations exceeding 0.1–1% (v/v). This is advantageous for cell-based assays where high DMSO content can confound readouts through solvent toxicity. The free base form or Boc-protected precursor would necessitate either pre-formulation or higher organic co-solvent percentages, introducing additional experimental variables.

Application
Selection Property
Validation Focus
CuAAC-mediated SAR expansion studies
Terminal alkyne click reactivity
Triazole-linked library synthesis with preserved sulfonylpiperazine core
CB1 receptor antagonist screening
Sulfonylpiperazine pharmacophore with ethynyl handle
Late-stage probe functionalization without core modification
Parallel synthesis / DEL production
Free amine hydrochloride, direct use
Deprotection-free, high-throughput dispensing compatibility
Aqueous biological screening
Hydrochloride salt solubility
Direct dissolution in buffer/culture media, minimize DMSO
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